N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Catalog No.
S11796855
CAS No.
M.F
C13H15N3O2S
M. Wt
277.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butan...

Product Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide

Molecular Formula

C13H15N3O2S

Molecular Weight

277.34 g/mol

InChI

InChI=1S/C13H15N3O2S/c1-3-4-11(17)14-13-15-12(16-19-13)9-5-7-10(18-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,14,15,16,17)

InChI Key

WXPIKLCWBBZHBE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide is an organic compound characterized by its unique structural features, primarily the incorporation of a thiadiazole ring and a butanamide moiety. The thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom, which contributes to the compound's chemical reactivity and biological activity. The presence of the 4-methoxyphenyl group enhances the compound's lipophilicity and potential interactions with biological targets.

, typical of compounds containing thiadiazole and amide functionalities:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: The amide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound can undergo nucleophilic substitution at the thiadiazole ring, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide exhibits significant biological activities. It has been investigated for:

  • Antimicrobial Properties: Studies suggest that compounds with thiadiazole rings possess antimicrobial activity against various pathogens.
  • Anticancer Activity: Preliminary research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Some derivatives of thiadiazoles have shown promise in reducing inflammation, which may be relevant for therapeutic applications.

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide typically involves several steps:

  • Formation of Thiadiazole Ring: This can be achieved by reacting 4-methoxybenzoic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
  • Amidation: The resulting thiadiazole can then be reacted with butanoyl chloride or butanoic acid in the presence of a base (like triethylamine) to form the desired butanamide.

This multi-step synthesis allows for the incorporation of various functional groups that can modify the compound's properties.

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Agricultural Chemistry: Compounds with similar structures are often explored for their herbicidal or fungicidal properties.
  • Material Science: Thiadiazole derivatives are being studied for their use in creating novel materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide interacts with biological macromolecules. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Mechanism of Action Investigations: Exploring how the compound exerts its biological effects at the molecular level through enzyme inhibition or receptor modulation.

These studies provide insights into its potential therapeutic uses and help identify suitable targets for drug development.

Several compounds share structural similarities with N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide. Here is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazoleStructureContains amino group; studied for anti-inflammatory properties.
3-(4-chlorophenyl)-1,2,4-thiadiazoleStructureLacks amide functionality; known for antimicrobial activity.
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamideStructureMore complex structure; potential herbicidal properties.

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide stands out due to its combination of the thiadiazole ring and butanamide group. This specific arrangement may enhance its biological activity compared to other derivatives by providing unique interaction profiles with biological targets. Its potential as a versatile compound in medicinal chemistry makes it a subject of interest in ongoing research.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

277.08849790 g/mol

Monoisotopic Mass

277.08849790 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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